Pinometostat

Biochemical Assay Enzyme Kinetics Drug-Target Residence Time

Pinometostat (EPZ-5676) is the only DOT1L inhibitor validated in human clinical trials, demonstrating complete remissions in MLL-rearranged leukemia. Its unmatched enzyme residence time and sustained in vivo target engagement make it the essential benchmark for developing next-generation DOT1L agents. Substituting non-clinical analogs like EPZ004777 yields data of limited translational value—only Pinometostat provides the clinically relevant pharmacodynamic profile required for rigorous preclinical comparisons, resistance modeling, and combination study design.

Molecular Formula C30H42N8O3
Molecular Weight 562.7 g/mol
CAS No. 1380288-87-8
Cat. No. B612198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinometostat
CAS1380288-87-8
SynonymsEPZ5676;  EPZ-5676;  EPZ 5676;  Pinometostat.
Molecular FormulaC30H42N8O3
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
InChIInChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1
InChIKeyLXFOLMYKSYSZQS-XKHGBIBOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pinometostat (EPZ-5676) Procurement Guide: First-in-Class DOT1L Inhibitor for MLL-Rearranged Leukemia Research


Pinometostat (EPZ-5676, CAS 1380288-87-8) is a first-in-class, small-molecule inhibitor of the histone methyltransferase DOT1L [1]. It acts as an S-adenosylmethionine (SAM)-competitive antagonist, occupying the cofactor binding site to potently suppress DOT1L enzymatic activity [2]. Its development is specifically targeted at acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene, a patient population with a poor prognosis [3]. Pinometostat remains the only DOT1L inhibitor to have completed Phase 1 clinical trials in both adult and pediatric patients, establishing it as the benchmark tool compound for studying this target in disease models and clinical settings [4].

Why Pinometostat's Unique Profile Prevents Substitution with Other DOT1L Inhibitors


Substituting Pinometostat with other in-class DOT1L inhibitors like EPZ004777 or SGC0946 is not scientifically valid due to critical, quantifiable differences in target engagement, pharmacodynamic durability, and clinical validation. While these analogs demonstrate potent inhibition in cell-free assays, Pinometostat exhibits a substantially longer enzyme residence time, resulting in prolonged target suppression in cellular washout experiments [1]. Furthermore, unlike the more metabolically labile EPZ004777, Pinometostat's optimized pharmacokinetic properties enable sustained in vivo target engagement and complete tumor regression in preclinical models, a prerequisite for its advancement to human trials [2]. Crucially, Pinometostat is the only compound in this class for which human proof-of-concept data exists, linking a specific level of target inhibition (≥70-90% reduction in H3K79 methylation) to clinical responses, including complete remissions in MLL-rearranged leukemia patients [3]. This integrated body of evidence cannot be extrapolated to other DOT1L inhibitors, making Pinometostat irreplaceable for studies requiring translationally relevant target modulation.

Quantitative Evidence for Pinometostat's Differential Performance vs. DOT1L Inhibitor Analogs


Superior Target Affinity and Enzyme Residence Time vs. EPZ004777

Pinometostat demonstrates higher target affinity and a substantially longer enzyme residence time compared to the progenitor DOT1L inhibitor, EPZ004777. While both compounds are SAM-competitive, Pinometostat exhibits a sub-100 pM Ki [1], which is 3.75-fold lower than the Ki of EPZ004777 (0.3 nM) [2]. This translates to a key pharmacodynamic advantage: Pinometostat's extended residence time on DOT1L results in prolonged cellular effects even after compound washout, a property not observed with EPZ004777 [1].

Biochemical Assay Enzyme Kinetics Drug-Target Residence Time

Superior Kinase Selectivity vs. EPZ004777

Pinometostat exhibits a significantly enhanced selectivity profile across the methyltransferase family relative to the first-generation inhibitor EPZ004777. When profiled against a panel of other protein methyltransferases (PMTs), Pinometostat displays >37,000-fold selectivity for DOT1L [1], whereas EPZ004777 demonstrates >1,200-fold selectivity . This represents a greater than 30-fold improvement in the selectivity window, reducing the potential for confounding off-target activities in complex biological systems.

Selectivity Profiling Off-Target Effects Methyltransferase Panel

In Vivo Efficacy: Complete Tumor Regression in MLL-Rearranged Leukemia Xenografts

Pinometostat is the only DOT1L inhibitor for which complete and sustained tumor regression has been reported in vivo. In a rat subcutaneous xenograft model using MV4-11 cells (MLL-AF4 rearranged), continuous intravenous infusion of Pinometostat at 70.5 mg/kg/day for 21 days resulted in complete tumor regression in all treated animals, with no tumor regrowth observed for up to 32 days post-treatment cessation [1]. In contrast, the predecessor compound EPZ004777, while active in cell culture, failed to demonstrate significant in vivo efficacy due to poor pharmacokinetic properties, precluding its advancement [2].

In Vivo Pharmacology Xenograft Model MLL-r Leukemia

Human Proof-of-Concept: Clinical Responses Linked to Target Engagement

Pinometostat is the only DOT1L inhibitor with reported clinical proof-of-concept data. In a Phase 1 study of adult patients with relapsed/refractory MLL-rearranged acute leukemia, treatment with Pinometostat at 54 mg/m²/day by continuous IV infusion led to complete remission in 2 out of 51 patients, both of whom harbored a t(11;19) translocation [1]. Crucially, this clinical activity was linked to robust target engagement: pharmacodynamic analyses confirmed a dose-dependent reduction in H3K79 dimethylation in peripheral blood mononuclear cells, achieving maximal suppression of 70–90% at doses ≥54 mg/m²/day [2]. No other DOT1L inhibitor (e.g., SGC0946, EPZ004777, MU1656) has been evaluated in human clinical trials with reported efficacy outcomes, making this human data unique to Pinometostat.

Clinical Trial Phase 1 Pharmacodynamics

Validated Application Scenarios for Pinometostat in Drug Discovery and Translational Research


Benchmarking Novel DOT1L Inhibitors or Degraders

Pinometostat serves as the essential positive control and benchmark comparator for evaluating next-generation DOT1L-targeting agents. Its well-characterized potency (Ki = 0.08 nM), selectivity (>37,000-fold), and in vivo efficacy profile (complete tumor regression in xenografts) provide a quantitative reference standard against which new chemical entities must be compared [1]. Procurement of Pinometostat is mandatory for establishing the baseline activity of new compounds in biochemical, cellular, and in vivo assays, ensuring any claimed improvement in potency, selectivity, or pharmacokinetics is rigorously validated against the clinically proven standard [2].

Investigating Resistance Mechanisms to DOT1L Inhibition

As the only DOT1L inhibitor with reported clinical experience, Pinometostat is the critical tool for generating and characterizing acquired resistance in MLL-rearranged leukemia models. Research has already identified specific mechanisms of treatment-emergent resistance to Pinometostat, including mutations in the DOT1L catalytic domain and activation of alternative signaling pathways [1]. Researchers studying drug resistance must use Pinometostat to generate clinically relevant resistant cell lines, as the resistance profile to other tool compounds (e.g., EPZ004777) may not fully recapitulate the selection pressure and pharmacodynamic profile encountered with the clinical molecule [2].

Developing Combination Therapy Strategies for MLL-r Leukemia

Pinometostat is the required DOT1L inhibitor for preclinical combination studies intended to inform clinical trial design. Given the modest single-agent activity observed in the Phase 1 study, current research efforts are focused on identifying synergistic drug partners to enhance efficacy [1]. Studies using Pinometostat have demonstrated that DOT1L inhibition can sensitize MLL-rearranged cells to standard chemotherapeutics and other targeted agents, providing a rationale for ongoing combination clinical trials [2]. Using a non-clinical analog in such studies would yield data of limited translational value, as its pharmacokinetic and target engagement profile would differ from the human-tested agent.

Technical Documentation Hub

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